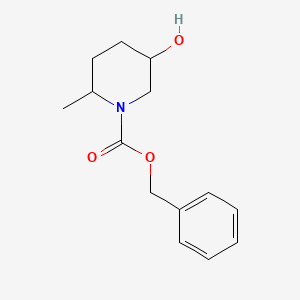

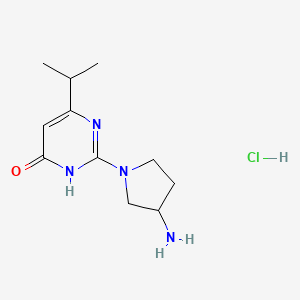

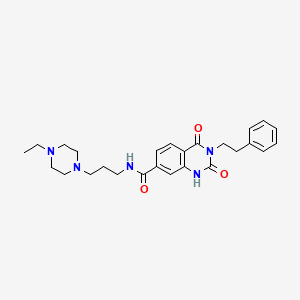

![molecular formula C17H13Cl2NO2S B3006995 2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole CAS No. 339105-00-9](/img/structure/B3006995.png)

2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole" is a thiazole derivative, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. Thiazoles are known for their antimicrobial properties, as well as their ability to act as enzyme inhibitors, which makes them valuable in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups that confer the desired biological activity. For example, the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, the synthesis of (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones involves the condensation of 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is often modified with various substituents that can affect the compound's chemical properties and biological activity. For instance, the introduction of methoxy and chlorophenyl groups can influence the molecule's electronic distribution and reactivity .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including those that lead to the formation of new rings or the introduction of additional functional groups. These reactions are crucial for the diversification of thiazole-based compounds and the exploration of their potential as pharmacological agents. The reactivity of the thiazole ring allows for the synthesis of complex molecules with specific biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the thiazole ring. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of electron-withdrawing or electron-donating groups can also affect the compound's ability to interact with biological targets .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

This compound and its derivatives have been studied for their molecular structures and spectroscopic data using quantum chemical methods. The properties like bond length, bond angle, intramolecular charge transfer, and molecular electrostatic potential have been calculated. These studies assist in understanding the biological effects based on molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis for Antimicrobial Agents

The synthesis of derivatives from related compounds, like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, has shown potential as antimicrobial agents. These derivatives have demonstrated moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Novel Inhibitors in Medicine

Studies have identified (Methoxyalkyl)thiazoles as novel inhibitors with anti-inflammatory properties, specifically as 5-lipoxygenase inhibitors. These compounds are not redox agents nor iron chelators, indicating a unique mechanism of action. The structure-activity relationship studies in this area highlight the importance of specific molecular groups for achieving high potency in medical applications (Bird, Bruneau, Crawley, Edwards, Foster, Girodeau, Kingston, & McMillan, 1991).

Anticancer and Antimicrobial Activity Studies

The bioactive molecule 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol has been characterized for its potential in anticancer and antimicrobial applications. Molecular docking studies are used to identify its interactions with different proteins, offering insights into its biological activity (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Corrosion Inhibition Studies

Thiazole derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness in protecting metal surfaces, such as iron, from corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(2,5-dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2S/c18-13-6-7-16(19)12(8-13)10-22-17-20-9-15(23-17)11-21-14-4-2-1-3-5-14/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWLAYKSDZBUSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

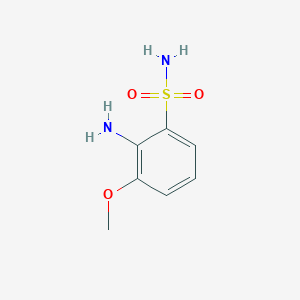

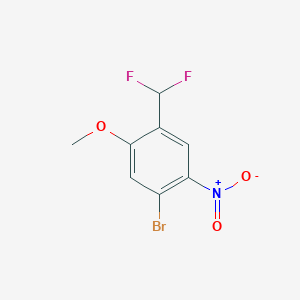

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)

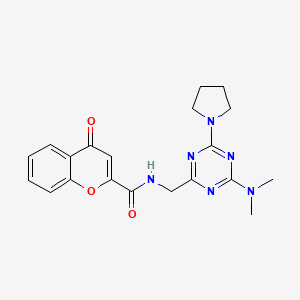

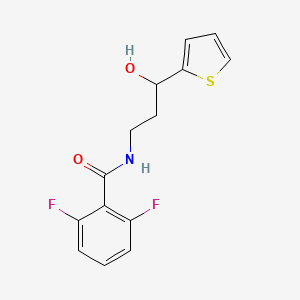

![2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile](/img/structure/B3006914.png)

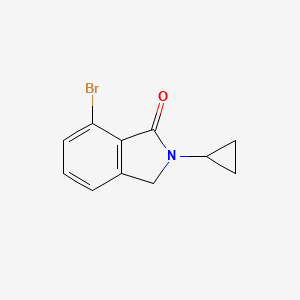

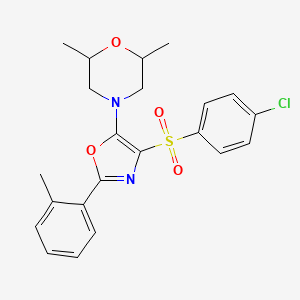

![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)